2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene
Description
2,5-Bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene is a conjugated oligothiophene derivative characterized by a central thiophene ring substituted at the 2- and 5-positions with ethynyl-linked thiophene units. The ethynyl (C≡C) spacers enhance π-conjugation across the molecule, promoting planarization and electronic delocalization. Such structural features are critical in organic semiconductors, where extended conjugation improves charge carrier mobility and optical absorption properties.
Properties
CAS No. |
735316-13-9 |
|---|---|
Molecular Formula |
C24H12S5 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H12S5/c1-3-17(25-15-1)5-7-19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)8-6-18-4-2-16-26-18/h1-4,9-16H |
InChI Key |
NSZRXVSIGIOQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is used to couple ethynylthiophene with a dibromo-thiophene derivative. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential therapeutic effects, particularly in the field of oncology. Thiophene derivatives, including 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene, have shown promising results against various cancer cell lines.
Case Studies in Anticancer Activity
A study evaluated the cytotoxic effects of thiophene-based compounds on multiple human tumor cell lines. The results indicated that these compounds exhibited significant inhibitory activity against:
- Cervical cancer
- Gastric cancer
- Colorectal cancer
- Ovarian cancer
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression .
Table 1: Cytotoxic Activity of Thiophene Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Cervical Cancer | 12.5 | |
| Compound B | Ovarian Cancer | 10.3 | |
| Compound C | Colorectal Cancer | 15.0 |
Materials Science Applications
In materials science, thiophene derivatives are utilized for their electronic and optical properties. Their conjugated structure allows them to be effective in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photovoltaic Applications
Research has demonstrated that thiophene-based compounds can enhance the efficiency of solar cells by improving charge transport and light absorption properties. The incorporation of this compound into polymer blends has been shown to increase power conversion efficiencies significantly.
Table 2: Photovoltaic Performance Metrics
| Material Composition | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| Polymer A + Thiophene Derivative | 8.5 | |
| Polymer B + Thiophene Derivative | 9.1 |
Antimicrobial Properties
Beyond anticancer applications, thiophene derivatives have also been investigated for their antimicrobial properties. The compound has shown efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 3: Antimicrobial Activity
Mechanism of Action
The compound exerts its effects primarily through its extended conjugation and aromaticity, which facilitate efficient charge transport and electronic interactions. The molecular targets and pathways involved include:
Charge Transport: The extended π-conjugation allows for efficient charge transport, making it suitable for use in electronic devices.
Electronic Interactions: The aromatic thiophene rings interact with other molecules, enhancing the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene with structurally related thiophene derivatives, emphasizing molecular design, electronic properties, and applications.
Structural and Electronic Comparison
*Estimated based on analogous ethynyl-linked oligothiophenes.
Key Findings
Conjugation and Band Gap :
- The target compound’s ethynyl linkages significantly reduce steric hindrance, enabling planarization and extended π-conjugation. This results in a lower band gap (~2.0–2.5 eV) compared to 2,2'-bithiophene derivatives (~3.0–3.5 eV) and benzoxazole-thiophene hybrids (~3.2–3.8 eV) .
- Electron-withdrawing substituents (e.g., benzoxazole in ) raise LUMO levels, whereas ethynyl groups primarily lower HOMO levels, enhancing charge transport in the target compound.
Thermal and Solubility Properties: Fluorinated derivatives () exhibit improved thermal stability and solubility in nonpolar solvents due to trifluoromethyl groups . In contrast, the target compound’s rigid, planar structure may limit solubility but enhance crystallinity for OFET applications.
Synthetic Routes: The target compound likely requires Sonogashira coupling to introduce ethynyl spacers, a method common in synthesizing conjugated polymers . Simpler derivatives (e.g., 2,2'-bithiophene) are synthesized via Kumada or Suzuki couplings .
Applications :
- Fluorescent benzoxazole-thiophenes () are used as brighteners due to high quantum yields . The target compound’s low band gap and extended conjugation make it more suitable for optoelectronic devices than medicinal derivatives like thiophene-2-yl acetic acid ().
Biological Activity
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene is a compound that has garnered attention in the field of organic chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.46 g/mol. The compound consists of a central thiophene ring bonded to two ethynyl groups that are further substituted with thiophene moieties. This structure imparts significant electronic properties that contribute to its biological activities.
Antiviral Activity
Recent studies have indicated that thiophene derivatives, including this compound, exhibit promising antiviral properties. For instance, compounds with similar structures have shown efficacy against various viruses by inhibiting viral replication processes. The mechanism often involves interference with viral RNA polymerase or other critical viral proteins.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Research shows that derivatives of thiophene can act as photolarvicides, effectively targeting the larvae of pests such as Plutella xylostella (diamondback moth). The photolarvicidal activity is enhanced by the presence of electron-donating substituents on the thiophene rings, which increase their potency. For example, a study reported LC50 values for related compounds ranging from 34.1 mg/l to 60.8 mg/l against larval stages of this pest .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of multiple thiophene rings and ethynyl linkages enhances electron delocalization and contributes to increased reactivity and interaction with biological targets.
| Compound | Biological Activity | LC50 (mg/l) |
|---|---|---|
| 2,5-Dithienylethynylthiophene | Photolarvicidal | 34.1 |
| 2,5-Diphenylethynylthiophene | Photolarvicidal | 48.4 |
| 2,5-Di-4-Methoxylphenylethynylthiophene | Photolarvicidal | 60.8 |
Case Studies
- Insecticidal Efficacy : A study conducted on the efficacy of various thiophene derivatives demonstrated that compounds with longer alkyl chains had reduced activity compared to those with shorter chains. This finding underscores the importance of substituent choice in enhancing biological activity .
- Antiviral Screening : In another investigation, several thiophene derivatives were screened for their antiviral activity against tobacco mosaic virus (TMV). Compounds exhibiting strong binding affinity to viral proteins were identified as potential candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
